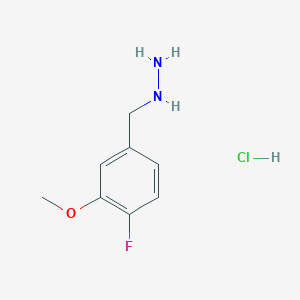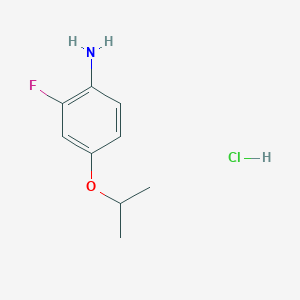
N-butyl-3-hydroxybenzamide
Descripción general
Descripción
N-butyl-3-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Mecanismo De Acción
Target of Action
The compound is still under investigation for its potential therapeutic effects .
Mode of Action
Preclinical data suggest that n-butyl-3-hydroxybenzamide could act on multiple links of cerebral ischemia pathology and play a protective role on cerebral infarction through anti-inflammation, antioxidation, anti-apoptosis, and microcirculation protection .
Análisis Bioquímico
Biochemical Properties
N-butyl-3-hydroxybenzamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which contains a binuclear copper cluster and functions as a mono- and diphenol oxidase . This interaction is crucial for the compound’s role in biochemical pathways, as it can influence the oxidation state of the enzyme and subsequently affect its activity. Additionally, this compound may interact with other proteins and biomolecules through noncovalent interactions such as hydrogen bonding and π-stacking . These interactions are essential for the compound’s ability to modulate enzymatic activity and protein function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tyrosinase can lead to changes in the enzyme’s activity, which in turn can impact melanin production and other oxidative processes within the cell . Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular metabolism, leading to alterations in metabolic flux and energy production . These effects highlight the compound’s potential to influence cell function and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with tyrosinase, for example, involves the binding of the hydroxyl group to the copper cluster within the enzyme, leading to changes in the enzyme’s oxidation state and activity . This interaction can result in the inhibition or activation of the enzyme, depending on the specific conditions and context. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s ability to exert its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound’s stability is influenced by environmental conditions such as temperature and pH, which can affect its degradation rate and overall efficacy . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with tyrosinase, for example, plays a role in the oxidation and reduction reactions within the metabolic pathway . Additionally, this compound may influence the levels of metabolites and the overall metabolic flux within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within the cell . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-butyl-3-hydroxybenzamide can be synthesized through several methods. One common synthetic route involves the reaction of methyl 3-hydroxybenzoate with butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
Step 1: Methyl 3-hydroxybenzoate is dissolved in ethanol.
Step 2: Butylamine is added to the solution.
Step 3: The mixture is heated under reflux for several hours.
Step 4: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: 3-hydroxybenzoic acid or 3-hydroxybenzophenone.
Reduction: N-butyl-3-aminobenzamide.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-butyl-3-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-4-hydroxybenzamide
- N-butyl-2-hydroxybenzamide
- N-butyl-3-methoxybenzamide
Uniqueness
N-butyl-3-hydroxybenzamide is unique due to the position of the hydroxyl group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
N-butyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCEBQVQWMWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







methanone hydrochloride](/img/structure/B1437259.png)








